Dithiothreitol is a small molecule widely employed in biochemistry for its ability to reduce disulfide bonds in proteins and other biomolecules. It plays a crucial role in maintaining the stability and activity of proteins in vitro by preventing the formation of non-native disulfide bonds that can lead to misfolding and aggregation.
Dithiothreitol reduces the disulfide bonds that hold together the heavy and light chains of immunoglobulins, causing them to dissociate. This can affect antibody binding affinity and functional activity. Immunoglobulin M (IgM) is more sensitive to reduction by dithiothreitol than immunoglobulin G (IgG), allowing for differentiation between these classes in serological assays.
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